molecular formula C13H14O2 B2486353 2-Butyl-1-benzofuran-3-carbaldehyde CAS No. 251479-20-6

2-Butyl-1-benzofuran-3-carbaldehyde

Cat. No. B2486353
M. Wt: 202.253
InChI Key: WAQDWMWCWBOZLQ-UHFFFAOYSA-N
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Description

2-Butyl-1-benzofuran-3-carbaldehyde is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. This compound is a part of the benzofuran family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, typically involves starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde. Electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, play a crucial role in the synthesis process. Metallation with butyllithium is another key step, indicating the versatility of benzofuran derivatives in organic synthesis (Vachal, Pihera, & Svoboda, 1997).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, is characterized by spectroscopic methods. The 1H and 13C NMR signals provide detailed insights into the molecular structure, showcasing the compound's unique chemical environment. Structural elucidation is further supported by X-ray crystallography, offering a three-dimensional perspective on the molecular arrangement and interactions (Chen, 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, demonstrating their chemical reactivity and functional group compatibility. For instance, the palladium-catalyzed double isocyanide insertion reaction enables the synthesis of 2,3-difunctionalized benzofuran derivatives, highlighting the compound's potential as a precursor for further chemical transformations (Hu et al., 2018).

Scientific Research Applications

Anticancer Activity

  • Field : Medical and Pharmaceutical Research
  • Application : Benzofuran compounds, including some substituted benzofurans, have shown significant anticancer activities . For instance, a compound (referred to as compound 36 in the source) was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Synthesis of Other Compounds

  • Field : Chemical Research
  • Application : 2-Benzofurancarboxaldehyde may be used in the preparation of other compounds .
  • Results : The source did not provide specific results or outcomes obtained from this application .

properties

IUPAC Name

2-butyl-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQDWMWCWBOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1-benzofuran-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of DMF (59 g, 0.805 mol) in anhydrous DCM (300 mL) was added slowly at 0° C. under N2 atmosphere phosphorous oxy-chloride (123 g, 0.84 mol). The mixture was stirred at rt for 2 h. To this was added slowly 2-butyl-1-benzofuran (35 g, 0.21 mol) in anhydrous DCM (100 mL). The reaction mixture was slowly heated to 60° C. for 72 h, cooled to rt and poured into ice and extracted with EtOAc. The organic layer was washed with water, brine and dried over MgSO4. The solvent was removed under vacuum and the crude product purified by column chromatography over silica gel (PetEther/EtOAc) to give 2-butyl-1-benzofuran-3-carbaldehyde (30 g, 74%) as a light brown liquid.
Name
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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